molecular formula C10H13ClN2O B1273586 4-[(6-Chloropyridin-3-yl)methyl]morpholine CAS No. 311774-34-2

4-[(6-Chloropyridin-3-yl)methyl]morpholine

Cat. No. B1273586
M. Wt: 212.67 g/mol
InChI Key: SGGCJTJHZSXKJT-UHFFFAOYSA-N
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Description

“4-[(6-Chloropyridin-3-yl)methyl]morpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular formula of C10H13ClN2O and a molecular weight of 212.68 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)methyl]morpholine .


Molecular Structure Analysis

The InChI code for “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form, purity, and other properties of “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may vary depending on the supplier . For more specific information, it would be best to refer to the product documentation provided by the supplier.

Scientific Research Applications

    Chemistry - Synthesis of Nano-Acetamiprid

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is used in the synthesis of a neonicotinoid insecticide called Nano-acetamiprid . This is used to control fungal infections in different crops like cotton, leafy vegetables, citrus fruits, pome, etc .
    • Methods of Application : The author reported a facile method i.e. a new Nano-acetamiprid for plant disease control and its subsequent characterization of encapsulated complex using polycaprolactone as an encapsulated agent . Nano-acetamiprid encapsulated particles were characterized by dynamic light scattering (DLS), ultraviolet spectroscopy, and scanning electron microscopy (SEM) .
    • Results or Outcomes : The maximum absorption spectra formulated at 421 nm and unformulated pesticide at 520 nm were observed . The size distribution was noted at 40 - 50 nm . The bioactivity study was conducted against various Aspergillus niger . The performance of nano particles was many fold times effective when compared to the original parental particles . The bio-assay of Nano-acetamiprid shows better results when compared to the normal commercial acetamiprid .

    Chemistry - Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine .
    • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .

    Chemistry - Synthesis of Other Compounds

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of various other compounds . However, the specific compounds and their applications are not provided in the available resources .
    • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .

    Pharmaceuticals - Anti-Tumor Drug

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is an organic compound with the chemical formula C12H14ClN2O. It is a white crystalline solid, soluble in many organic solvents. Its main use is as an anti-tumor drug .
    • Methods of Application : It can exert an anti-tumor effect by selectively binding to and inhibiting the proliferation of cancer cells . In addition, it is also used as a pesticide and pharmaceutical intermediate .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .

    Chemistry - Synthesis of Various Compounds

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of various other compounds . However, the specific compounds and their applications are not provided in the available resources .
    • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
    • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .

    Pharmaceuticals - Anti-Tumor Drug

    • Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is an organic compound with the chemical formula C12H14ClN2O. It is a white crystalline solid, soluble in many organic solvents. Its main use is as an anti-tumor drug . It can exert an anti-tumor effect by selectively binding to and inhibiting the proliferation of cancer cells . In addition, it is also used as a pesticide and pharmaceutical intermediate .
    • Methods of Application : The method for preparing “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is usually through the reaction of morpholine and 6-chloropyridine-3-carbaldehyde. First, morpholine is subjected to a condensation reaction with formaldehyde under alkaline conditions to obtain an intermediate, and then the intermediate is reacted with 6-chloropyridine to obtain the target product .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .

Safety And Hazards

The safety information available indicates that “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may be a hazard and that appropriate precautions should be taken when handling it . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCJTJHZSXKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394259
Record name 4-[(6-chloropyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloropyridin-3-yl)methyl]morpholine

CAS RN

311774-34-2
Record name 4-[(6-chloropyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (7.0 g, 8.8 mmol) was added to the solution of 5-bromomethyl-2-chloro-pyridine in carbon tetrachloride (20 mL) and stirred at room temperature for 6 h. Water was added to the reaction mixture and the separated organic layer was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the crude product. Purification by column chromatography using silica gel (60-120 mesh) and ethyl acetate as eluent afforded 4-(6-chloro-pyridin-3-yl-methyl)-morpholine (1.2 g, 21%) as a brown oily liquid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A DeYong - 2017 - kb.osu.edu
Acetylcholinesterase (AChE) is an enzyme that rapidly hydrolyzes acetylcholine and functions in the central and peripheral nervous systems. Organophosphorus compounds (OPs) are …
Number of citations: 0 kb.osu.edu
N Sharma, H Sharma, M Kumar, M Grishina… - Organic & …, 2022 - pubs.rsc.org
Herein, we have optimized a highly efficient and neat mechanochemical grinding procedure for the facile synthesis of N-substituted amines using easily available substituted halides …
Number of citations: 3 pubs.rsc.org

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